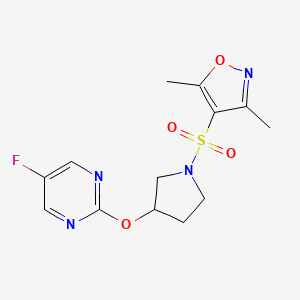

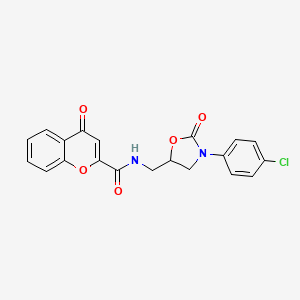

![molecular formula C21H19N3OS B2699928 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893991-04-3](/img/structure/B2699928.png)

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies. For instance, a series of imidazole derivatives were synthesized via Claisen–Schmidt condensation of aldehyde 3, and different methyl ketones . Another study reported the synthesis of imidazole derivatives by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been defined in various studies. For instance, the molecular structure of compound 3 was defined by single-crystal X-ray diffraction .Chemical Reactions Analysis

Imidazole derivatives have been involved in various chemical reactions. For instance, a new method for assembling the imidazole system was proposed, based on the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Anticancer Applications

One significant area of research has been the synthesis of imidazo[2,1-b][1,3]thiazoles, which have shown potential as anticancer agents. For instance, the synthesis method based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles has been explored, yielding compounds with moderate ability to suppress the growth of kidney cancer cells. This method also has implications for prostate, colon cancer, and leukemia cell lines, demonstrating the compound's broad potential in cancer treatment (Potikha & Brovarets, 2020).

Antimicrobial and Antituberculosis Activity

Research has also been conducted on the antimicrobial and antituberculosis activity of imidazo[2,1-b]thiazole derivatives. A series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles were synthesized, showing promising antimicrobial activities. Some compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv, highlighting the potential for developing new treatments against tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant Activities

Furthermore, the antioxidant activities of imidazo[2,1-b]thiazole derivatives have been explored. Compounds synthesized under Mannich conditions showed excellent antioxidant activity, with one particular derivative exhibiting outstanding anti-cancer activity against kidney cancer, indicating its potential in both antioxidant and anticancer applications (Hussein & Al-lami, 2022).

Anticonvulsant and Neuroprotective Effects

Additionally, the anticonvulsant and neuroprotective effects of N-(substituted benzothiazol-2-yl)amides have been investigated, revealing compounds with promising anticonvulsant properties and neuroprotective effects. This research suggests potential for the development of new anticonvulsant medications with additional neuroprotective benefits (Hassan et al., 2012).

Mécanisme D'action

Target of Action

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that has been studied for its potential anticancer properties Similar compounds have been shown to have broad-spectrum antiproliferative activity against various cancer cell lines .

Mode of Action

It is suggested that the compound interacts with its targets, leading to inhibition of cell proliferation . The compound’s interaction with its targets and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways involved in cell proliferation . The downstream effects of these interactions are likely to include the inhibition of cell growth and division .

Result of Action

It is suggested that the compound has broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to the death of cancer cells .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds

Orientations Futures

The future directions for the research on “N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, more studies could be conducted to improve the synthesis process and explore new synthetic routes .

Propriétés

IUPAC Name |

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCTJXBURESGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)

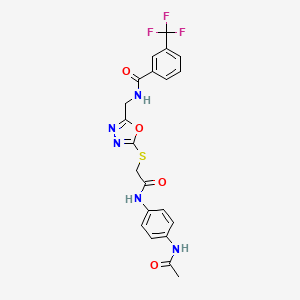

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)

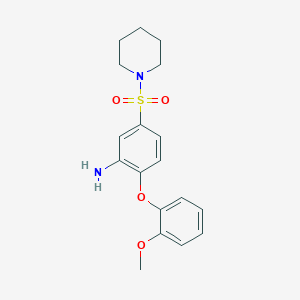

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

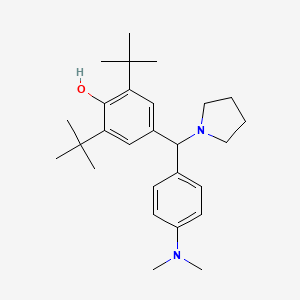

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)